1-(2-Butoxy-4-fluorophenyl)ethanol
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Overview
Description
1-(2-Butoxy-4-fluorophenyl)ethanol is an organic compound with the molecular formula C12H17FO2 It is characterized by the presence of a butoxy group and a fluorine atom attached to a phenyl ring, along with an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Butoxy-4-fluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-butoxy-4-fluorobenzaldehyde with a suitable reducing agent, such as sodium borohydride (NaBH4), in an alcohol solvent like ethanol. The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable processes. For instance, catalytic hydrogenation of 2-butoxy-4-fluorobenzaldehyde using a palladium catalyst under hydrogen gas pressure can be employed. This method offers higher efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Butoxy-4-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH3) in methanol.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: 1-(2-Butoxy-4-fluorophenyl)ethanone.
Reduction: 1-(2-Butoxy-4-fluorophenyl)ethane.
Substitution: 1-(2-Butoxy-4-methoxyphenyl)ethanol.
Scientific Research Applications
1-(2-Butoxy-4-fluorophenyl)ethanol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the context of anti-inflammatory and analgesic properties.
Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 1-(2-butoxy-4-fluorophenyl)ethanol exerts its effects is primarily through its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with enzymes and receptors, potentially modulating their activity. The fluorine atom enhances its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
1-(2-Butoxy-4-fluorophenyl)ethanol can be compared with other similar compounds, such as:
1-(2-Butoxyphenyl)ethanol: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
1-(4-Fluorophenyl)ethanol: Lacks the butoxy group, affecting its solubility and interaction with biological targets.
1-(2-Butoxy-4-chlorophenyl)ethanol: Substitution of fluorine with chlorine alters its electronic properties and reactivity.
The uniqueness of this compound lies in the combined presence of the butoxy and fluorine groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-butoxy-4-fluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO2/c1-3-4-7-15-12-8-10(13)5-6-11(12)9(2)14/h5-6,8-9,14H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJBMTOBCTVQNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)F)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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